(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Overview
Description
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound that features a benzamide group, a piperidine ring, and a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the sulfonylation of the benzoate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, piperidine-containing molecules, and sulfonylbenzoate compounds. Examples include:
- (3-Benzamidophenyl) 4-methylbenzoate
- 4-Methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
- N-(4-Methylpiperidin-1-yl)sulfonylbenzamide
Uniqueness
What sets (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate apart is its combination of functional groups, which confer unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3-benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19-13-15-29(16-14-19)35(32,33)25-17-22(12-11-20(25)2)27(31)34-24-10-6-9-23(18-24)28-26(30)21-7-4-3-5-8-21/h3-12,17-19H,13-16H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUKTLMQXCACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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